molecular formula C9H6Cl2O2 B8547259 2,3-Dichloro-4-acryloylphenol

2,3-Dichloro-4-acryloylphenol

Cat. No.: B8547259
M. Wt: 217.05 g/mol
InChI Key: KHLSLRWBWARRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-acryloylphenol is a chlorinated phenolic compound featuring two chlorine substituents at the 2- and 3-positions of the aromatic ring and an acryloyl group (-O-CO-CH=CH₂) at the 4-position.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h2-4,13H,1H2

InChI Key

KHLSLRWBWARRHV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-2,3-dimethylphenol (Chloroxylenol)

  • Structure : Chlorine at position 4, methyl groups at 2 and 3.
  • Key Differences: Methyl groups (electron-donating) vs. chlorines (electron-withdrawing) at positions 2 and 3. Higher lipophilicity due to methyl groups, enhancing membrane permeability. Lower acidity (pKa ~9–10) compared to dichlorinated phenols.
  • Applications : Widely used as an antiseptic (e.g., in Dettol®) due to its biocidal activity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Hydroxyl groups at 3 and 4, acrylic acid (-CH=CH-COOH) at position 2.
  • Key Differences: Hydroxyl groups increase water solubility and antioxidant capacity.
  • Applications : Pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetics .

4-Chloro-2-methylphenol

  • Structure : Single chlorine at position 4, methyl group at 2.
  • Key Differences :
    • Reduced halogenation decreases environmental persistence compared to di-chloro analogs.
    • Lower molecular weight and boiling point (~215°C) .
  • Environmental Impact: Moderate biodegradability reported in OECD SIDS assessments, but higher toxicity than non-chlorinated phenols .

Bis(2,6-dichlorophenol) Derivatives

  • Structure: Two chlorine atoms at 2 and 6 positions, often linked via isopropylidene bridges (e.g., bisphenol A analogs).
  • Key Differences :
    • Symmetric chlorination enhances thermal stability and biocidal efficacy.
    • Used in polymer production (e.g., polycarbonates) and as antimicrobial agents .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Applications References
2,3-Dichloro-4-acryloylphenol 2-Cl, 3-Cl, 4-acryloyl ~217.5 (calc.) Not reported Low (organic) Polymer precursors, intermediates
4-Chloro-2,3-dimethylphenol 4-Cl, 2-CH₃, 3-CH₃ 156.6 114–116 Moderate (ethanol) Antiseptics, disinfectants
Caffeic Acid 3-OH, 4-OH, 2-acrylic acid 180.16 223–225 High (water) Antioxidants, cosmetics
4-Chloro-2-methylphenol 4-Cl, 2-CH₃ 142.58 ~215 Low (water) Intermediate, biocides
Bis(2,6-dichlorophenol) A 2,6-Cl (x2), isopropyl bridge 366.9 155–158 Insoluble Polymers, antimicrobials

Research Findings and Implications

  • Electronic Effects: Chlorine atoms in this compound increase acidity (pKa ~6–8 estimated) compared to methyl-substituted analogs (pKa ~9–10), enhancing reactivity in nucleophilic environments .
  • Environmental Impact: Dichlorinated phenols generally exhibit higher toxicity and persistence than mono-chlorinated variants, necessitating careful handling and disposal .

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